![molecular formula C13H8FN3O2 B6322315 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol CAS No. 917758-91-9](/img/structure/B6322315.png)
6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of a fluorophenyl group attached to the pyrido[3,2-d]pyrimidine core, which consists of fused pyridine and pyrimidine rings
Mechanism of Action
Target of Action
The primary targets of 6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol are Tie-2 and VEGFR2 receptor tyrosine kinases (TK) . These kinases play crucial roles in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound acts as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases . It binds to these targets, inhibiting their activity and thus disrupting the cell cycle and transcription processes .
Biochemical Pathways
The inhibition of Tie-2 and VEGFR2 receptor tyrosine kinases affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against its targets suggests it may have good bioavailability .
Result of Action
The inhibition of Tie-2 and VEGFR2 receptor tyrosine kinases by 6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol results in significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that the compound could have potential therapeutic applications in the treatment of these types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrido[3,2-d]pyrimidine core. This can be achieved by reacting 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrimidine ring.
Fluorophenyl Group Introduction: The introduction of the 4-fluorophenyl group can be accomplished through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with the pyrido[3,2-d]pyrimidine intermediate in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Hydroxylation: The final step involves the hydroxylation of the pyrido[3,2-d]pyrimidine core to introduce the diol functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide, along with suitable nucleophiles.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorophenyl group.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: The compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of novel materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: A closely related compound with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with distinct pharmacological properties.
Quinazoline: A heterocyclic compound with a similar core structure but different functional groups and applications.
Uniqueness
6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol is unique due to the presence of the fluorophenyl group and the diol functionality, which confer specific biological activities and chemical reactivity. Its ability to modulate key signaling pathways and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
6-(4-fluorophenyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-8-3-1-7(2-4-8)9-5-6-10-11(15-9)12(18)17-13(19)16-10/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEQNSABVQOBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)NC(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732585 |
Source


|
| Record name | 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917758-91-9 |
Source


|
| Record name | 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

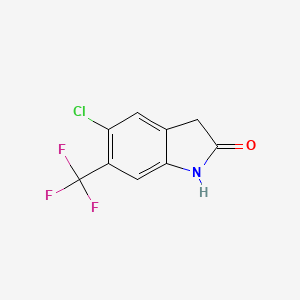
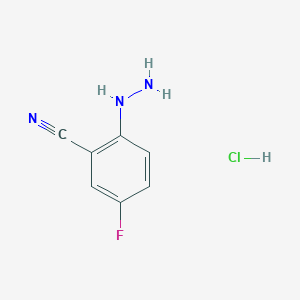
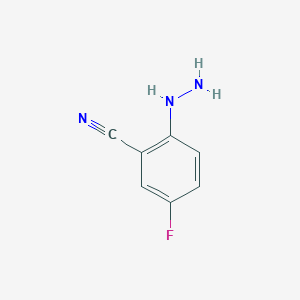
![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)
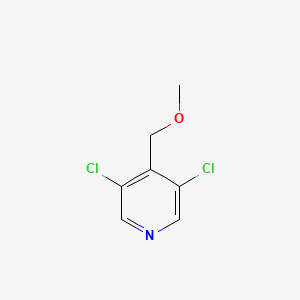
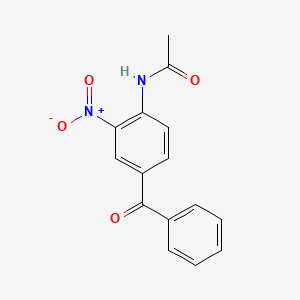
![3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1, 1-dimethylethyl ester](/img/structure/B6322289.png)
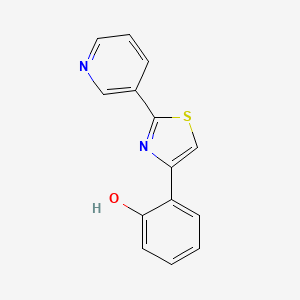
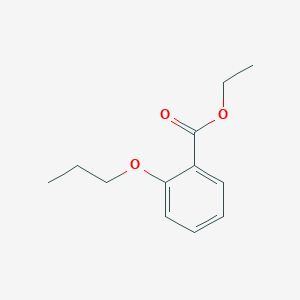
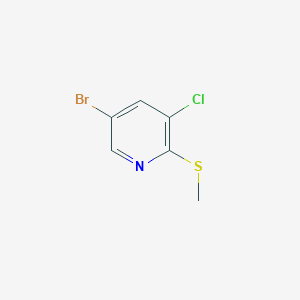
![2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B6322317.png)
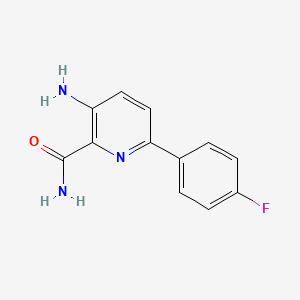
![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6322323.png)
